

comparative analysis of BRF110 and its precursor XCT0135908

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Compound of Interest

Compound Name: BRF110

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Comparative Analysis: BRF110 and its Precursor XCT0135908

A Guide for Researchers in Neurodegenerative Disease and Drug Development

This guide provides a detailed comparative analysis of **BRF110** and its chemical precursor, **XCT0135908**, two small molecules investigated for their therapeutic potential in Parkinson's Disease (PD). Both compounds function as selective agonists for the Nurr1:RXR α (Nuclear receptor-related 1 protein:Retinoid X receptor alpha) heterodimer, a key transcriptional regulator in the development and maintenance of dopaminergic neurons.^{[1][2]} While **XCT0135908** was a foundational discovery for its high selectivity, it suffered from poor pharmacokinetic properties.^{[3][4]} **BRF110** was subsequently developed through rational drug design to overcome these limitations, emerging as a brain-penetrant, in vivo active compound with significant neuroprotective and symptomatic efficacy in preclinical PD models.^{[1][2]}

Data Presentation: Performance and Selectivity

The following tables summarize the quantitative differences between **XCT0135908** and **BRF110**, highlighting the key improvements that make **BRF110** a viable clinical candidate.

Table 1: Comparative Pharmacokinetic and In Vivo Properties

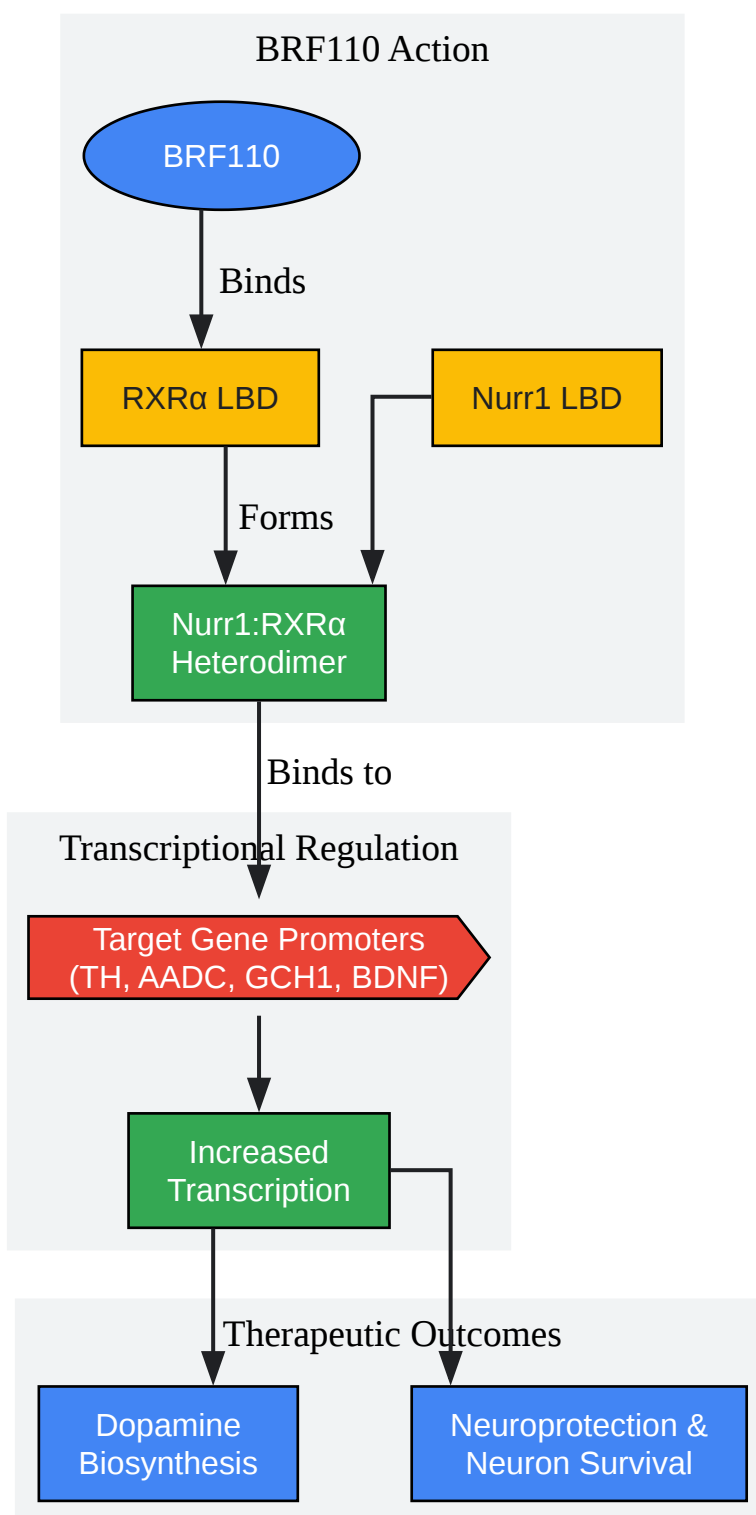
Parameter	XCT0135908	BRF110	Reference
In Vivo Stability	Poor	Stable	[3][4]
Brain Penetration	Minimal (Brain/Blood ratio <0.03)	Brain-Penetrant	[2][4]
In Vivo Activity	Essentially inactive	Active and effective in PD models	[2]
Neuroprotection (in vivo)	Not observed	Prevents dopaminergic neuron demise	[1][2]
Effect on Striatal Dopamine	No change	Increases dopamine levels	[2]
Effect on Triglycerides	Not reported	No elevation (unlike pan-RXR agonists)	[1][3][4]

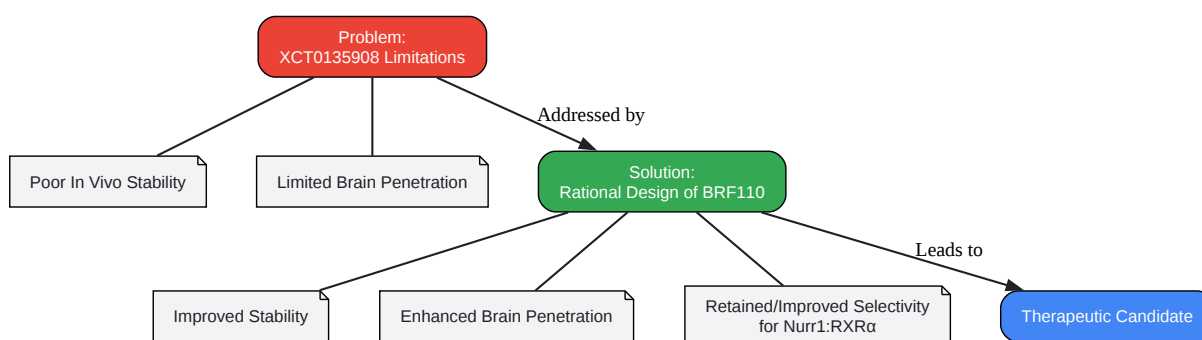
Table 2: Comparative In Vitro Selectivity and Activity

Target Heterodimer/Homodimer	XCT0135908 Activity	BRF110 Activity	Reference
Nurr1-RXR α	High activation	Strong, highly selective activation	[3]
Nur77-RXR α	Strong activation	Partial activation (~68% lower than Nurr1-RXR α)	[3]
Nurr1-RXR γ	Not reported	No activation	[2][3]
RXR α -RXR α Homodimer	Activates	Functions as an antagonist	[2][5]
VDR-RXR α	Not reported	No activation	[3]
PPAR γ -RXR α	Not reported	No activation	[3]

Signaling Pathway and Mechanism of Action

BRF110 and XCT0135908 are rexinoids that selectively target the RXR α ligand-binding pocket when it forms a heterodimer with Nurr1.^{[1][3]} The activation of the Nurr1:RXR α complex by **BRF110** is crucial for its therapeutic effects. This activation leads to the transcription of genes essential for the function and survival of dopaminergic neurons.^[2] Notably, **BRF110** upregulates tyrosine hydroxylase (TH), aromatic L-amino acid decarboxylase (AADC), and GTP cyclohydrolase I (GCH1), the three requisite genes for dopamine biosynthesis.^{[2][6]} Furthermore, it enhances the expression of Brain-Derived Neurotrophic Factor (BDNF), contributing to its neuroprotective effects.^{[1][3][4]} The mechanism of activation is considered non-classical, involving the inhibition of protein-protein interactions within the ligand-binding domain (LBD) heterodimer, which distinguishes it from typical nuclear receptor agonist activity.^{[5][7]}





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References

- 1. XCT-0135908 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BRF110, an Orally Active Nurr1-RXR α -Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis of ligand-dependent Nurr1-RXR α activation | eLife [elifesciences.org]
- 6. Nurr1:RXR α heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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